2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid
Description
2-(Isopropylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is a synthetic α-amino acid derivative featuring a pyrazole ring at the third carbon of the propanoic acid backbone and an isopropylamino group at the second carbon. The pyrazole moiety contributes to hydrogen-bonding capabilities, while the isopropylamino group introduces steric bulk and basicity.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-methyl-2-(propan-2-ylamino)-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-8(2)12-10(3,9(14)15)7-13-6-4-5-11-13/h4-6,8,12H,7H2,1-3H3,(H,14,15) |
InChI Key |
AKRYEOREDFPLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)(CN1C=CC=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid typically involves the reaction of isopropylamine with a suitable pyrazole derivative under controlled conditions. One common method involves the condensation of isopropylamine with a pyrazole carboxylic acid derivative in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(Isopropylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid
- Molecular Formula : C11H19N3O2
- Molar Mass : 225.29 g/mol
- Key Difference : A methyl group at the 5-position of the pyrazole ring.
- Impact : The methyl substituent enhances lipophilicity (logP increase) and may sterically hinder interactions with target proteins. This modification could improve metabolic stability compared to the parent compound .
2-(Isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
- Molecular Formula : C11H19N3O2
- Molar Mass : 225.29 g/mol
- Key Difference : Methyl group at the 4-position of the pyrazole.
- Impact : Positional isomerism (4- vs. 5-methyl) alters electronic distribution in the pyrazole ring. The 4-methyl derivative may exhibit distinct hydrogen-bonding patterns in biological systems .
Heterocycle Replacement Analogs
2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- Molecular Formula : C9H16N4O2
- Molar Mass : 212.25 g/mol
- Key Difference : Pyrazole replaced with 1,2,4-triazole.
- Impact : The triazole ring introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. This substitution is common in drug design (e.g., antifungal agents) due to triazole’s metabolic resistance .
2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid
- Molecular Formula : C7H10N2O2
- Molar Mass : 154.17 g/mol
- Key Difference: Lacks the isopropylamino group.
Amino Group Modifications
2-(Cyclopropylamino)-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
- Molecular Formula : C10H15N3O2 (inferred from )
- Key Difference: Isopropylamino replaced with cyclopropylamino.
- Impact : Cyclopropyl’s ring strain and smaller size may enhance conformational rigidity, improving binding selectivity in enzyme active sites .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Purity | Key Substituent |
|---|---|---|---|
| Target Compound | ~210 (estimated) | 98%* | 1H-Pyrazole, isopropylamino |
| 5-Methyl-pyrazole analog (C11H19N3O2) | 225.29 | N/A | 5-methylpyrazole |
| 1,2,4-Triazole analog (C9H16N4O2) | 212.25 | 98% | 1,2,4-triazole |
| 2-Methyl-3-(pyrazol-1-yl)propanoic acid | 154.17 | N/A | No amino group |
*Purity data from for the parent compound and for the triazole analog.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
